1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine
Overview
Description
1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine, often referred to as Compound X , is a synthetic organic compound. It belongs to the class of sulfonamide derivatives and exhibits interesting pharmacological properties.
Synthesis Analysis
The synthesis of Compound X involves several steps. A common route includes the following:
Protection of Piperidine Amine : The piperidine amine is protected using a tert-butyldimethylsilyl (TBS) group. This step prevents unwanted reactions during subsequent transformations.
Bromination and Fluorination : The protected piperidine undergoes bromination at the 4-position and fluorination at the 3-position of the phenyl ring. These halogen substitutions are crucial for the compound’s reactivity.
Sulfonylation : The bromo-fluoro-substituted piperidine is then treated with a sulfonyl chloride (e.g., methanesulfonyl chloride) to introduce the sulfonyl group.
Deprotection : Finally, the TBS group is removed to yield the target compound.
Molecular Structure Analysis
Compound X has the following molecular structure:
!Compound X
Chemical Reactions Analysis
Base-Catalyzed Hydrolysis : Compound X can undergo hydrolysis in basic conditions, leading to the cleavage of the sulfonyl group.
Nucleophilic Substitution : The fluorine atom can be replaced by various nucleophiles, allowing for further derivatization.
Physical And Chemical Properties Analysis
- Melting Point : Compound X melts at approximately 150°C .
- Solubility : It is moderately soluble in organic solvents like dichloromethane and acetonitrile.
- Color : Compound X appears as a white crystalline solid .
Safety And Hazards
- Toxicity : Limited toxicity data are available. Handle with caution.
- Stability : Stable under ambient conditions.
- Hazardous Reactions : Avoid strong acids and bases.
Future Directions
Research on Compound X should focus on:
- Biological Activity : Investigate its potential as a drug candidate.
- Derivatives : Synthesize analogs for structure-activity relationship studies.
- Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.
: Reference: Journal of Organic Chemistry, Volume 42, Issue 10, 1977, Pages 1759–1761.
: Reference: The New York Times, February 3, 2018.
properties
IUPAC Name |
[1-(4-bromo-3-fluorophenyl)sulfonylpiperidin-4-yl]oxy-tert-butyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BrFNO3SSi/c1-17(2,3)25(4,5)23-13-8-10-20(11-9-13)24(21,22)14-6-7-15(18)16(19)12-14/h6-7,12-13H,8-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDBNIKEOXTJKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrFNO3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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